molecular formula C12H23NO4 B2880677 2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 2167610-42-4

2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No. B2880677
CAS RN: 2167610-42-4
M. Wt: 245.319
InChI Key: BWJMWRYGOMYWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid” is a chemical compound with the IUPAC name (2R)-5- { [ (allyloxy)carbonyl]amino}-2- [ (tert-butoxycarbonyl)amino]pentanoic acid . It has a molecular weight of 316.35 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research on similar compounds highlights the versatility of dimethyl pentanoic acid derivatives in organic synthesis. For example, the reaction of aspartic acid derivatives with Grignard reagents to synthesize γ,γ-disubstituted α- and β-amino-butyrolactones showcases the reactivity of carboxylic acid derivatives in forming complex organic structures (Brinkmann et al., 2000). Additionally, the synthesis, structure, and FTIR spectroelectrochemistry of W(CO)5 complexes of related pentanoic acid derivatives underline the potential of these compounds in developing new metal–carbonyl tracers for the amino function, with applications in labeling and detection (Kowalski et al., 2009).

Material Science and Physical Chemistry

The measurement and prediction of the thermochemical properties of monocarboxylic acids, including dimethylpropanoic and pentanoic acids, are crucial for understanding their physical behavior and potential applications in material science (Verevkin, 2000). Such research aids in the development of predictive models for the behavior of organic compounds under various conditions.

Biological Studies and Pharmacology

Though not directly related to the requested compound, studies on similar molecules provide a glimpse into the potential biological and pharmacological applications. For instance, the exploration of marine diindolinonepyrane for thrombolytic therapy in vitro and in vivo, including its permeability characterization in Caco-2 cells and pharmacokinetic properties in beagle dogs, suggests that compounds within this chemical family could have significant therapeutic benefits (Ma et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P235, P261, P280, advising to keep cool, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-8-6-7-12(4,5)9(14)15/h6-8H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJMWRYGOMYWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

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